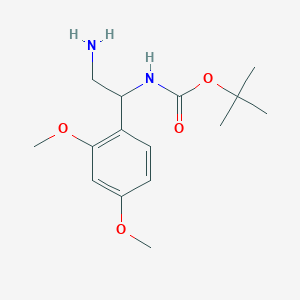

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate

Description

Properties

Molecular Formula |

C15H24N2O4 |

|---|---|

Molecular Weight |

296.36 g/mol |

IUPAC Name |

tert-butyl N-[2-amino-1-(2,4-dimethoxyphenyl)ethyl]carbamate |

InChI |

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(18)17-12(9-16)11-7-6-10(19-4)8-13(11)20-5/h6-8,12H,9,16H2,1-5H3,(H,17,18) |

InChI Key |

ZGJAIJXWRLTOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The typical synthetic approach to this compound involves the reaction of tert-butyl carbamate (commonly known as Boc-protected amine) with 2-amino-1-(2,4-dimethoxyphenyl)ethanol or its derivatives. This reaction forms the carbamate bond through nucleophilic substitution or carbamoylation, often facilitated by bases such as triethylamine to promote the reaction and neutralize generated acids.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-amino-1-(2,4-dimethoxyphenyl)ethanol + tert-butyl carbamate + triethylamine | The amino alcohol reacts with tert-butyl carbamate in the presence of triethylamine to form the carbamate bond. | 70-85% (typical) | Reaction conducted in anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature to 50°C. |

| 2 | Purification by column chromatography | Removal of unreacted starting materials and side products. | — | Silica gel chromatography with solvent gradient (e.g., hexane/ethyl acetate) used. |

This method leverages the nucleophilicity of the amino group and the electrophilicity of the carbamate precursor to form the desired product. The use of triethylamine serves as a base to scavenge the proton released during carbamate formation, driving the reaction forward.

Alternative Synthetic Routes

Alternative methods involve the use of activated carbamate derivatives such as di-tert-butyl dicarbonate (Boc anhydride) to protect the amino group of 2-amino-1-(2,4-dimethoxyphenyl)ethanol, followed by subsequent functional group transformations.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-amino-1-(2,4-dimethoxyphenyl)ethanol + di-tert-butyl dicarbonate + base (e.g., sodium hydride or potassium tert-butoxide) | Formation of Boc-protected intermediate via carbamate bond formation. | 78-84% | Reaction typically performed in anhydrous tetrahydrofuran at room temperature to 50°C for 16-28 hours under nitrogen atmosphere. |

| 2 | Work-up and purification | Extraction with organic solvents and silica gel chromatography. | — | Use of brine wash and drying agents like magnesium sulfate to remove impurities. |

This approach is supported by analogous carbamate syntheses where di-tert-butyl iminodicarboxylate and bases such as sodium hydride facilitate carbamate formation with various aryl halides or amino alcohols.

Representative Experimental Data

| Parameter | Value / Condition |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) |

| Base | Triethylamine (TEA), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) |

| Temperature | 20°C to 50°C |

| Reaction Time | 16 to 28 hours |

| Purification | Silica gel chromatography using hexane/ethyl acetate gradient |

| Typical Yield | 70% to 85% |

Mechanistic Insights and Optimization

The carbamate formation proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the tert-butyl carbamate or Boc anhydride. The reaction is base-mediated to neutralize the acid byproduct and prevent protonation of the nucleophile, which would reduce reactivity.

Optimization parameters include:

- Choice of base: Triethylamine is mild and effective; stronger bases like sodium hydride can increase reaction rates but require careful handling.

- Solvent selection: Anhydrous, aprotic solvents such as THF or DCM favor carbamate formation by stabilizing intermediates.

- Temperature control: Mild heating (up to 50°C) can improve reaction kinetics without decomposing sensitive groups.

- Reaction time: Extended stirring ensures complete conversion, particularly in sterically hindered substrates.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Differences | Impact on Synthesis |

|---|---|---|---|

| Tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate | C14H22N2O2 | Methyl group instead of methoxy groups | Slightly less electron-donating; may affect reactivity and solubility |

| Tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate | C17H24FN2O4 | Presence of fluorine atom | Fluorine may enhance biological activity and influence reaction conditions |

| This compound | C15H24N2O4 | Two methoxy groups at 2,4-positions | Electron-donating groups increase nucleophilicity and solubility; affects binding affinity in biological systems |

The presence and position of methoxy groups on the phenyl ring influence the electronic properties of the amino alcohol precursor, which in turn affects the carbamate formation reaction efficiency and the compound's biological interactions.

Summary of Key Research Findings

- The synthesis of this compound is reliably achieved through carbamate formation between tert-butyl carbamate or di-tert-butyl dicarbonate and 2-amino-1-(2,4-dimethoxyphenyl)ethanol under base catalysis.

- Reaction conditions such as solvent, base, temperature, and time are critical for optimizing yield and purity.

- The compound's unique substitution pattern (2,4-dimethoxy) on the phenyl ring distinguishes it from related carbamates, influencing both synthesis and biological activity.

- Literature supports the use of triethylamine and sodium hydride as bases in anhydrous THF or DCM for effective carbamate bond formation with yields typically above 70%.

- Purification by silica gel chromatography with appropriate solvent gradients ensures isolation of high-purity product suitable for further applications in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl (2-acetylphenyl)carbamate (C₁₃H₁₇NO₃)

- Key Differences : Lacks the ethylamine backbone and dimethoxyphenyl substituent.

- Synthesis: Achieved via Boc protection of 1-(2-aminophenyl)ethanone in dichloromethane or THF, yielding 60–67% .

- Applications : Intermediate in heterocyclic synthesis.

Propargyl 2-(3,4-dimethoxyphenyl)ethylcarbamate (C₁₄H₁₇NO₄)

2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid (C₁₁H₁₂N₄O₄S)

- Key Differences : Replaces the carbamate with a triazole-thioacetic acid motif.

- Properties : Exhibits higher polarity and predicted acute toxicity (LD₅₀ ~300 mg/kg) via GUSAR modeling, contrasting with the Boc-protected compound’s lower toxicity .

Physicochemical Properties

*Predicted using ChemAxon software.

Key Observations :

- The tert-butyl group in the target compound enhances lipophilicity (LogP = 2.1) compared to the hydrophilic 2-amino-1-(3,4-dimethoxyphenyl)ethanol (LogP = 0.8).

- Substituent position (2,4- vs. 3,4-dimethoxy) affects solubility and bioavailability.

Biological Activity

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula: CHNO

- Molecular Weight: Approximately 296.36 g/mol

- Functional Groups: Contains a tert-butyl group, an amino group, and a carbamate moiety linked to a 2,4-dimethoxyphenyl ethyl structure.

The presence of two methoxy groups at the para positions on the phenyl ring enhances the compound's solubility and potential interactions with biological targets, which may improve its binding affinity compared to similar compounds.

This compound exhibits notable biological activity through its interactions with various enzymes and proteins. The compound can act as a competitive inhibitor or an allosteric modulator , influencing enzyme kinetics and protein functions. This interaction is primarily mediated through:

- Hydrogen bonding

- Hydrophobic interactions

These interactions stabilize the compound within the active sites of target molecules, allowing for modulation of their activities.

Enzyme Inhibition Studies

Recent studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

- Carbonic Anhydrase II (CA-II): The compound demonstrated effective inhibition with IC values comparable to established inhibitors .

- Neurotransmitter Receptors: Preliminary studies suggest potential interactions with receptors involved in neurotransmission, indicating possible implications in neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Reaction of tert-butyl carbamate with 2-amino-1-(2,4-dimethoxyphenyl)ethanol.

- Use of bases such as triethylamine to facilitate carbamate bond formation.

This synthetic pathway allows for the generation of various derivatives that can be explored for enhanced biological activity or specificity against different targets .

Case Studies

A study focusing on the compound's role in cancer therapy highlighted its potential as a lead candidate for drug development. The compound was shown to induce apoptosis in cancer cell lines through modulation of specific signaling pathways. In vivo studies demonstrated promising results in murine models, suggesting that it could effectively reduce tumor sizes when used in combination with other therapeutic agents .

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate | CHNO | Contains a methyl group instead of methoxy groups |

| Tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate | CHFNO | Fluorine atom may enhance biological activity |

| Tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate | CHNO | Similar methoxy substitutions but different positioning |

This table illustrates how variations in functional groups can influence biological properties and activities.

Q & A

Q. What are the optimized synthetic routes for tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate?

The compound can be synthesized via carbamate protection of the amine group using tert-butyl dicarbonate [(Boc)₂O]. A typical protocol involves reacting the precursor amine (e.g., 2-amino-1-(2,4-dimethoxyphenyl)ethanol) with (Boc)₂O in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. For example, refluxing in THF with DMAP for 12 hours achieved 67% yield of a related carbamate after purification by silica gel chromatography . Adjusting solvent polarity and catalyst loading (e.g., 0.3–1.0 equiv. DMAP) can optimize reaction efficiency.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine protons in H NMR) and methoxy signals (δ ~3.8 ppm for OCH₃ groups) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ for C₁₅H₂₄N₂O₅⁺ = 313.17 g/mol) .

Q. What are the key stability considerations during storage?

The compound is stable under inert atmospheres (N₂/Ar) at room temperature but degrades in the presence of strong acids/bases or oxidizing agents. Store in amber vials at –20°C for long-term stability, as carbamates are prone to hydrolysis under humid conditions .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

Diastereoselective synthesis requires chiral catalysts or auxiliaries. For example, using lithium hexamethyldisilazide [LiN(TMS)₂] in THF at 66°C induced >90% yield in a related carbamate synthesis by stabilizing transition states through chelation . Advanced techniques like asymmetric catalysis or kinetic resolution may further enhance selectivity .

Q. What computational methods predict intermolecular interactions in crystalline forms?

Density Functional Theory (DFT) and X-ray crystallography reveal hydrogen-bonding networks and π-π stacking. For tert-butyl carbamates, intermolecular N–H···O hydrogen bonds between the carbamate group and methoxy oxygen stabilize the crystal lattice, as observed in structurally analogous compounds .

Q. How to resolve contradictions in reaction yields reported across studies?

Discrepancies often arise from impurities in starting materials or solvent effects. For instance, using DCM instead of THF reduced Boc protection efficiency due to poorer solubility of intermediates . Reproduce results by standardizing reagents (e.g., anhydrous solvents, fresh DMAP) and monitoring reaction progress via TLC or inline IR spectroscopy.

Q. What strategies mitigate byproduct formation during Boc protection?

Overprotection (e.g., di-Boc derivatives) can occur with excess (Boc)₂O. Mitigate this by:

- Using stoichiometric (Boc)₂O (1.1–1.5 equiv.) .

- Adding acidic resins (e.g., Amberlyst 15) post-reaction to hydrolyze overprotected species .

Methodological Notes

- Synthetic Optimization : Screen solvents (DCM, THF, acetonitrile) and catalysts (DMAP, pyridine) to balance reactivity and selectivity .

- Analytical Cross-Validation : Correlate NMR data with X-ray structures to confirm stereochemistry .

- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.